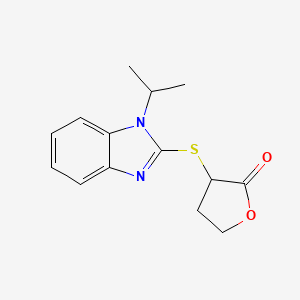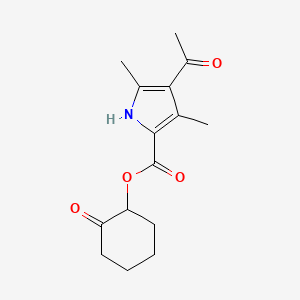![molecular formula C14H13NO4 B7536653 (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)
(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid, also known as MFPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFPA belongs to the class of non-proteinogenic amino acids, which are amino acids that are not naturally occurring in proteins.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid is not fully understood. However, it has been proposed that (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid may exert its biological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 has been linked to a reduction in inflammation and the prevention of cancer progression. (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in the regulation of blood glucose levels. Inhibition of DPP-4 has been linked to improved glucose tolerance and the prevention of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid is its ease of synthesis, which makes it an attractive molecule for use in medicinal chemistry research. However, one limitation of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid. One area of interest is the development of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid as a chiral building block in the synthesis of pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid and its potential applications in the prevention and treatment of type 2 diabetes.
Méthodes De Synthèse
The synthesis of (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid involves the reaction between 2-methylfuran-3-carboxylic acid and N-Boc-phenylalanine, followed by the removal of the N-Boc protecting group. The resulting (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antidiabetic properties. (2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid has also been investigated for its potential as a chiral building block in the synthesis of pharmaceuticals.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-11(7-8-19-9)13(16)15-12(14(17)18)10-5-3-2-4-6-10/h2-8,12H,1H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVKWMCSVANCI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)


![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)

![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)

![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)